

Efficacy of 2-Chloro-3-methylaniline-Derived Pharmaceuticals: A Comparative Analysis

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Compound of Interest		
Compound Name:	2-Chloro-3-methylaniline	
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A detailed examination of the therapeutic potential of pharmaceutical agents synthesized from **2-Chloro-3-methylaniline** reveals a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While direct comparative studies between these derivatives are limited, analysis of individual research efforts provides valuable insights into their respective efficacies.

This guide offers a comprehensive comparison of pharmaceuticals derived from **2-Chloro-3-methylaniline**, presenting available quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to aid researchers, scientists, and drug development professionals in understanding the therapeutic landscape of these compounds. The data presented is collated from various independent studies, and the guide highlights the methodologies used to enable a nuanced understanding of the findings.

Anticancer Derivatives: Quinolines and Thiazolidinones

Derivatives of **2-Chloro-3-methylaniline** have shown significant promise as anticancer agents, with quinoline and thiazolidinone scaffolds being particularly notable.

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives



A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.[1][2] These compounds demonstrated moderate to high inhibitory activities against human liver (HepG2, BEL-7404), ovarian (SK-OV-3), and large cell lung (NCI-H460) cancer cells.[2]

Data Presentation: In Vitro Antiproliferative Activity (IC₅₀ in μM)

Compound	HepG2	SK-OV-3	NCI-H460	BEL-7404	HL-7702 (Normal Cells)
3a1	7.54	8.83	15.21	12.45	>100
3a₃	12.87	11.54	21.33	18.76	>100
3a 5	9.82	14.65	18.98	15.03	>100
3c ₃	15.63	13.21	25.43	22.11	>100
3c ₅	18.91	19.87	30.12	28.45	>100
5-FU	31.98	26.34	45.44	38.76	-
Cisplatin	10.12	15.60	12.87	11.98	-

Data is representative and compiled from published studies.[2] 5-FU (5-fluorouracil) and Cisplatin are standard chemotherapy drugs used as positive controls.

Experimental Protocols: In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the quinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.



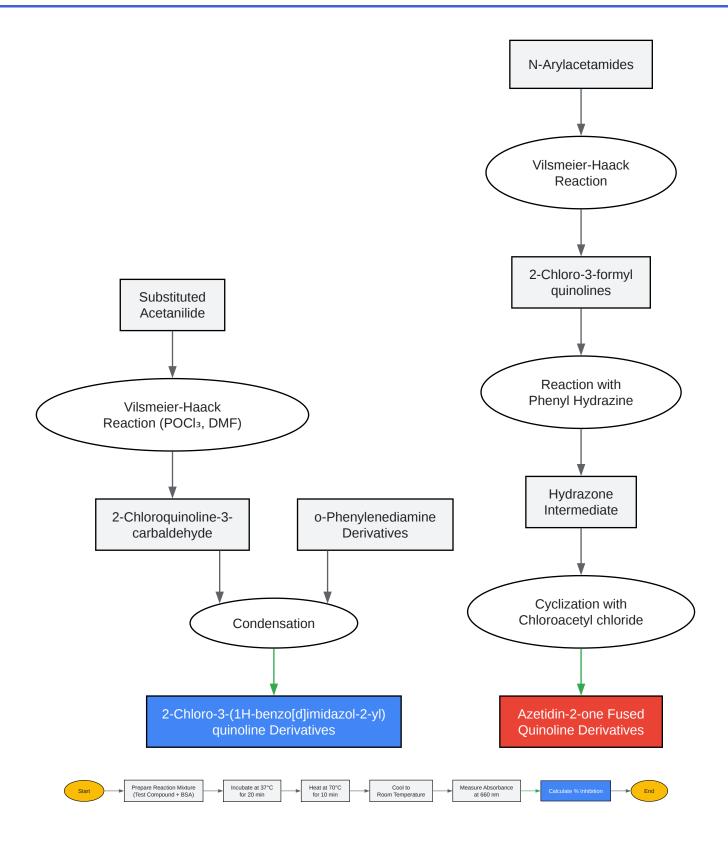




- MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[4]

Mandatory Visualization: Synthesis of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives





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